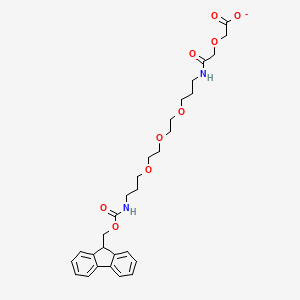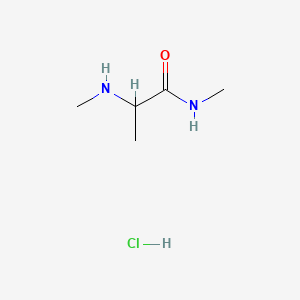
N1,N2-Dimethyl-L-alaninamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Dimethyl-L-alaninamide hydrochloride is a versatile small molecule scaffold with a molecular formula of C5H13ClN2O and a molecular weight of 152.62 g/mol . This compound is a clear, crystalline solid and is known for its high purity, making it a valuable asset for research and development endeavors .
Preparation Methods
The synthesis of N1,N2-Dimethyl-L-alaninamide hydrochloride involves specific reaction conditions and routes. One common method includes the reaction of L-alanine with dimethylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required standards for various applications .
Chemical Reactions Analysis
N1,N2-Dimethyl-L-alaninamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N1,N2-Dimethyl-L-alaninamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein modifications.
Industry: This compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N1,N2-Dimethyl-L-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a useful tool in research and development .
Comparison with Similar Compounds
N1,N2-Dimethyl-L-alaninamide hydrochloride can be compared with other similar compounds, such as:
- N1,N1-Dimethyl-beta-alaninamide hydrochloride
- N1,N3-Dimethyl-beta-alaninamide hydrochloride
- N1-Phenyl-beta-alaninamide hydrochloride
These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific molecular configuration and the resulting chemical behavior .
Properties
Molecular Formula |
C5H13ClN2O |
|---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
N-methyl-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H |
InChI Key |
RPZMDGWVFXYUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


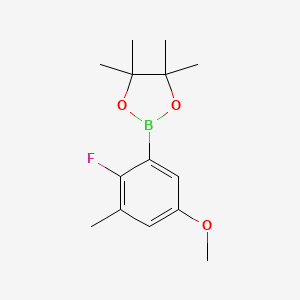
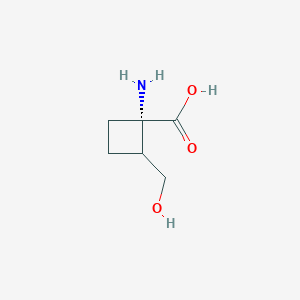
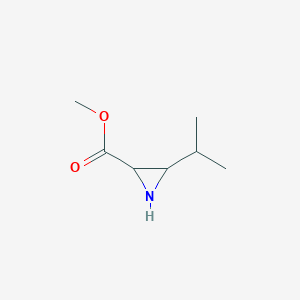
![1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14780926.png)
![4-[(2-chloro-6-methylbenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B14780927.png)
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
![Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14780954.png)
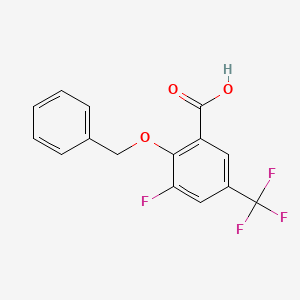
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)

